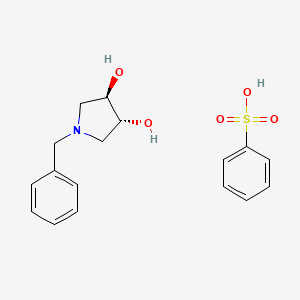
Rel-(3R,4R)-1-benzylpyrrolidine-3,4-diol benzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rel-(3R,4R)-1-benzylpyrrolidine-3,4-diol benzenesulfonate is a chemical compound that has garnered interest in various fields of research due to its unique structural and chemical properties. This compound is characterized by the presence of a benzyl group attached to a pyrrolidine ring, which is further substituted with diol and benzenesulfonate groups. The stereochemistry of the compound, indicated by the (3R,4R) configuration, plays a crucial role in its reactivity and interactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(3R,4R)-1-benzylpyrrolidine-3,4-diol benzenesulfonate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
N-acylation: of 3-amino-4-methylpyridine.
Quaternization: using benzyl halide.
Partial reduction: with sodium borohydride in methanol or water.
Hydrolysis: in the presence of acid.
Reductive amination: using methanolic methylamine and titanium (IV) isopropoxide in methanol
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the use of safer reagents and solvents is prioritized to minimize environmental impact and ensure worker safety .
Analyse Des Réactions Chimiques
Types of Reactions
Rel-(3R,4R)-1-benzylpyrrolidine-3,4-diol benzenesulfonate undergoes various chemical reactions, including:
Oxidation: The diol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The benzenesulfonate group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohols or amines .
Applications De Recherche Scientifique
Rel-(3R,4R)-1-benzylpyrrolidine-3,4-diol benzenesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein interactions.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism by which Rel-(3R,4R)-1-benzylpyrrolidine-3,4-diol benzenesulfonate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Rel-(3R,4R)-1-benzylpyrrolidine-3,4-diol benzenesulfonate can be compared with other similar compounds, such as:
- Rel-(3R,4R)-1-benzyl-4-methylpiperidin-3-amine dihydrochloride
- Rel-(3R,4R)-1-(3-cyanobenzoyl)-4-(phenoxymethyl)pyrrolidine-3-carboxamide
- Rel-(3R,4R)-1-benzyl-4-methylpyrrolidine-3-carboxylic acid
These compounds share structural similarities but differ in their functional groups and specific reactivity, highlighting the uniqueness of this compound.
Propriétés
Formule moléculaire |
C17H21NO5S |
|---|---|
Poids moléculaire |
351.4 g/mol |
Nom IUPAC |
benzenesulfonic acid;(3R,4R)-1-benzylpyrrolidine-3,4-diol |
InChI |
InChI=1S/C11H15NO2.C6H6O3S/c13-10-7-12(8-11(10)14)6-9-4-2-1-3-5-9;7-10(8,9)6-4-2-1-3-5-6/h1-5,10-11,13-14H,6-8H2;1-5H,(H,7,8,9)/t10-,11-;/m1./s1 |
Clé InChI |
QTMMGGNVUTZDGJ-NDXYWBNTSA-N |
SMILES isomérique |
C1[C@H]([C@@H](CN1CC2=CC=CC=C2)O)O.C1=CC=C(C=C1)S(=O)(=O)O |
SMILES canonique |
C1C(C(CN1CC2=CC=CC=C2)O)O.C1=CC=C(C=C1)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


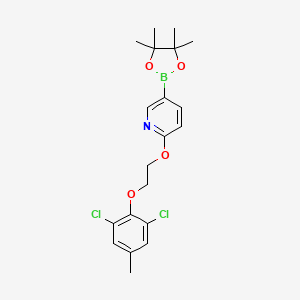
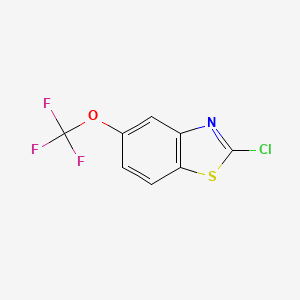
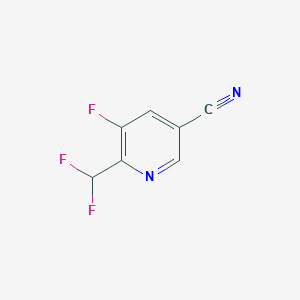
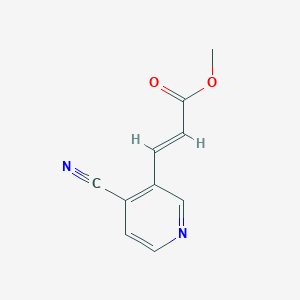

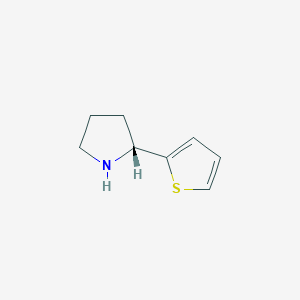
![Methyl 5-methylimidazo[1,2-a]pyrimidine-7-carboxylate](/img/structure/B12951877.png)
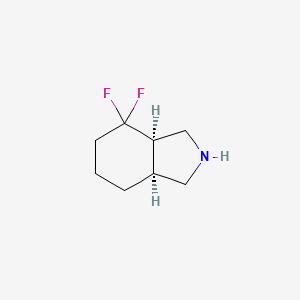
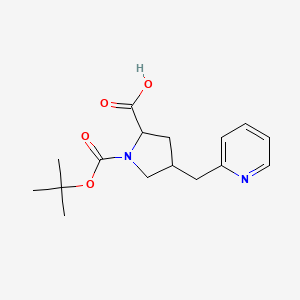
![8-(2-Fluorobenzyl)imidazo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B12951892.png)
![(6R,8R,13aS)-7,8-Dihydro-6,8-dimethyl-1,13-dinitro-6H-dibenzo[f,h][1,5]dioxonin](/img/structure/B12951901.png)
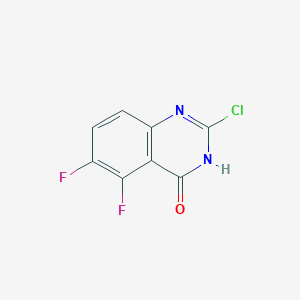

![4-[2,2-difluoro-8-phenyl-11-[4-(N-phenylanilino)phenyl]-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-5-yl]-N,N-diphenylaniline](/img/structure/B12951936.png)
